Alizapride

描述

阿利扎普利德是一种属于苯酰胺家族的多巴胺拮抗剂。 它主要用作抗呕吐剂,以预防与医疗程序、手术和癌症治疗相关的恶心和呕吐 。 阿利扎普利德具有促动力和抗呕吐作用,使其在治疗各种恶心和呕吐方面有效,包括术后恶心 .

准备方法

合成路线和反应条件: 阿利扎普利德盐酸盐的制备涉及以下几个步骤:

中间体 2-甲氧基-4-氨基-5-硝基苯甲酸的制备: 此中间体通过硝化和还原反应合成。

中间体 2-甲氧基-4-乙酰氨基-5-硝基苯甲酸钠的制备: 此步骤包括乙酰化和随后的转化为钠盐。

中间体 2-甲氧基-4,5-二氨基苯甲酸的制备: 此步骤通过还原反应实现。

中间体 5-甲氧基-6-羧基苯并三唑的制备: 此步骤涉及环化反应。

中间体 5-甲氧基-6-甲氧羰基苯并三唑的制备: 此步骤通过酯化反应实现。

阿利扎普利德盐酸盐的制备: 最终产物通过与 N-烯丙基-2-胺的缩合反应获得

工业生产方法: 阿利扎普利德盐酸盐的工业生产遵循类似的合成路线,但经过优化,以实现高产率、操作简便和污染最小化 .

反应类型:

氧化: 阿利扎普利德可以发生氧化反应,特别是在甲氧基和氨基处。

还原: 还原反应参与中间体的制备。

取代: 取代反应在中间体和最终产物的合成中很常见。

常用试剂和条件:

硝化: 通常使用硝酸和硫酸。

还原: 氢气和碳载钯是典型的试剂。

乙酰化: 乙酸酐用于乙酰化反应。

环化: 环化反应通常需要酸性或碱性条件。

酯化: 甲醇和硫酸用于酯化反应。

主要形成的产物:

中间体: 各种中间体,如 2-甲氧基-4-氨基-5-硝基苯甲酸、2-甲氧基-4,5-二氨基苯甲酸和 5-甲氧基-6-甲氧羰基苯并三唑。

最终产物: 阿利扎普利德盐酸盐

科学研究应用

Postoperative Nausea and Vomiting (PONV)

Alizapride has been extensively studied for its effectiveness in preventing PONV. A randomized controlled trial involving 523 patients undergoing laparoscopic gynecological surgery found that this compound was not statistically noninferior to ondansetron, another common antiemetic. The incidence of PON during the post-anesthetic care unit (PACU) stay was 32% for this compound compared to 28% for ondansetron, indicating similar effectiveness but not meeting the predefined criteria for noninferiority .

Table 1: Comparison of PONV Incidence between this compound and Ondansetron

| Group | PON Incidence (%) | POV Incidence (%) |

|---|---|---|

| This compound | 32 | 12.8 |

| Ondansetron | 28 | 7.7 |

| Placebo | 34.2 | 9.8 |

Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound has shown promise in managing CINV, particularly in patients receiving cisplatin-based chemotherapy. In a study comparing this compound combined with dexamethasone to metoclopramide plus dexamethasone, this compound demonstrated significant antiemetic activity, especially among patients with a high risk of severe nausea and vomiting .

Table 2: Efficacy of this compound in CINV Management

| Treatment Group | Emesis Control (%) | Side Effects |

|---|---|---|

| This compound + DXM | Higher efficacy | Orthostatic hypotension |

| Metoclopramide + DXM | Moderate efficacy | Mild side effects |

General Use in Nausea Management

Beyond surgical and chemotherapy contexts, this compound is also used for symptomatic treatment of nausea and vomiting associated with various medical conditions. Its application extends to patients undergoing spinal anesthesia, where it has been shown to significantly reduce the incidence of nausea compared to saline controls .

Case Study 1: this compound for Spinal Anesthesia

A study conducted at AL-Azhar University Hospitals evaluated the effectiveness of this compound in preventing nausea during spinal anesthesia in cesarean sections. Patients receiving 100 mg of this compound showed a significant reduction in nausea compared to those receiving lower doses or saline .

Table 3: Nausea Incidence Post-Spinal Anesthesia

| Treatment Group | Nausea Incidence (%) |

|---|---|

| This compound 100 mg | 6.7 |

| This compound 50 mg | 23.3 |

| Saline Control | 70 |

Case Study 2: Comparative Effectiveness

In another study comparing this compound with ondansetron for PONV prophylaxis, both medications were administered before surgery. The results indicated that while both drugs were effective, this compound did not outperform ondansetron significantly in controlling PONV .

作用机制

阿利扎普利德的抗呕吐作用是由于其在中枢神经系统化学感受器触发区的多巴胺 D2 受体上的拮抗活性。 此作用可预防由大多数刺激引起的恶心和呕吐 。 阿利扎普利德可以穿过血脑屏障,这对它的作用至关重要 .

类似化合物:

甲氧氯普胺: 结构上与阿利扎普利德相关,也是一种具有促动力和抗呕吐作用的多巴胺拮抗剂.

多潘立酮: 另一种用作抗呕吐剂的多巴胺拮抗剂。

吩噻嗪类: 一类具有抗呕吐作用的抗精神病药物。

阿利扎普利德的独特之处:

优异的抗呕吐活性: 阿利扎普利德与单独使用甲氧氯普胺和吩噻嗪相比,已显示出优异的抗呕吐活性.

选择性中枢作用: 阿利扎普利德对中枢多巴胺受体的选择性作用使其在预防恶心和呕吐方面有效.

相似化合物的比较

Metoclopramide: Structurally related to alizapride and also a dopamine antagonist with prokinetic and antiemetic effects.

Domperidone: Another dopamine antagonist used as an antiemetic.

Phenothiazines: A class of antipsychotic drugs with antiemetic properties.

Uniqueness of this compound:

Superior Antiemetic Activity: this compound has shown superior antiemetic activity compared to metoclopramide and phenothiazines when used alone.

Selective Central Action: this compound’s selective action on central dopamine receptors makes it effective in preventing nausea and vomiting.

生物活性

Alizapride is a dopamine antagonist primarily used for its antiemetic properties, particularly in preventing nausea and vomiting associated with various medical conditions, including chemotherapy and postoperative scenarios. This article explores the biological activity of this compound, including its pharmacological mechanisms, clinical efficacy, and safety profiles based on diverse research findings.

This compound is a methoxy-2-benzamide derivative, structurally related to metoclopramide. It acts predominantly as an antagonist at the D2 dopamine receptors located in the chemoreceptor trigger zone (CTZ) of the central nervous system (CNS), which plays a crucial role in mediating nausea and vomiting responses . The compound exhibits both prokinetic and antiemetic effects, making it suitable for treating various types of nausea.

1. Chemotherapy-Induced Nausea and Vomiting (CINV)

A randomized double-blind crossover study evaluated the effectiveness of this compound combined with dexamethasone (DXM) in patients receiving cisplatin (DDP) chemotherapy. The study concluded that this compound significantly reduced emesis compared to placebo, particularly in patients with lower gastrointestinal tolerance to DDP, such as women and younger patients .

| Study Group | Treatment | Nausea/Vomiting Incidence (%) |

|---|---|---|

| Control | Placebo | 52 |

| This compound + DXM | Active Treatment | 28 |

| Ondansetron + DXM | Active Treatment | 16 |

| Dexamethasone | Active Treatment | 24 |

2. Postoperative Nausea and Vomiting (PONV)

In another study comparing this compound with ondansetron and dexamethasone for PONV prophylaxis in laparoscopic surgery patients, this compound was found to be effective but less so than ondansetron. The incidence of PONV was lower in groups receiving antiemetics compared to the control group .

| Treatment Group | PONV Incidence (%) |

|---|---|

| Control | 52 |

| Ondansetron | 16 |

| Dexamethasone | 24 |

| This compound | 28 |

Safety Profile

While generally well-tolerated, this compound has been associated with certain side effects. In clinical trials, adverse effects included orthostatic hypotension and rare instances of extrapyramidal symptoms. A recommendation for dose reduction was made due to these side effects observed in sensitive populations .

Side Effects Overview

| Side Effect | Frequency |

|---|---|

| Orthostatic Hypotension | Occasional |

| Extrapyramidal Symptoms | Rare |

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific patient populations:

- Case Study 1 : A patient undergoing multiple chemotherapy cycles reported significant relief from nausea when treated with this compound compared to previous regimens without it.

- Case Study 2 : In a pediatric setting, a child receiving cancer treatment exhibited reduced vomiting episodes when administered this compound as part of their antiemetic protocol.

化学反应分析

Epoxidation

Alizapride’s N-allyl moiety is susceptible to epoxidation under specific conditions. This reaction involves the formation of an epoxide ring from the double bond in the allyl group. Epoxidation typically requires oxidizing agents like peracids and occurs via an electrophilic addition mechanism .

N-deallylation

The compound may undergo N-deallylation, a reaction where the allyl group attached to the nitrogen atom is removed. This process can occur enzymatically or chemically, leading to the formation of a primary amine intermediate. N-deallylation is a common metabolic pathway for compounds with allyl-substituted nitrogen atoms .

Potential Oxidation and Reduction Pathways

While detailed oxidation pathways are not extensively documented, this compound’s benzotriazole ring and carboxamide group suggest susceptibility to redox reactions. Reduction reactions are implicated in its synthesis, particularly during intermediate compound preparation.

Reaction Implications

| Reaction Type | Mechanism | Biological/Chemical Implications |

|---|---|---|

| Epoxidation | Oxidative addition to double bond | Metabolic degradation, potential toxicity |

| N-deallylation | Cleavage of allyl-nitrogen bond | Metabolic intermediate formation |

| Oxidation/Reduction | Redox activity on functional groups | Stability in synthesis, environmental impact |

Analytical and Metabolic Insights

-

Epoxidation : This reaction introduces an epoxide functional group, which can alter the compound’s pharmacokinetics and toxicity. Epoxides are often reactive intermediates in metabolic pathways .

-

N-deallylation : The removal of the allyl group may reduce the compound’s lipophilicity, affecting its absorption and distribution. This pathway could also contribute to its metabolism in vivo .

属性

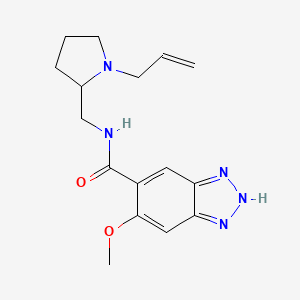

IUPAC Name |

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEYRUGYKHXGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866755 | |

| Record name | Alizapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alizapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.95e-01 g/L | |

| Record name | Alizapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59338-93-1 | |

| Record name | Alizapride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59338-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizapride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alizapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alizapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 °C | |

| Record name | Alizapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of alizapride?

A1: this compound exerts its antiemetic effect primarily by acting as a dopamine receptor antagonist at the chemoreceptor trigger zone (CTZ). [] This action helps to suppress nausea and vomiting reflexes.

Q2: What is the molecular formula and weight of this compound?

A2: this compound hydrochloride has the molecular formula C19H25ClN4O3 and a molecular weight of 392.89 g/mol.

Q3: How does the structure of this compound relate to its antiemetic potency compared to similar compounds?

A3: this compound is a methoxy-2-benzamide derivative. It exhibits greater potency as an antagonist of apomorphine-induced emesis in dogs compared to its parent compound, metoclopramide. [] This suggests that the structural modifications in this compound contribute to its enhanced antiemetic activity.

Q4: Can this compound be included in more complex infusions for pain and nausea management, and what is its stability in such formulations?

A4: A study investigating the stability of an infusion containing paracetamol, this compound, ketorolac, and tramadol in glass bottles at 5 ± 3°C revealed that while ketorolac and this compound remained stable for 35 days, tramadol's stability was 28 days, and paracetamol degraded much faster, falling below 90% of its initial concentration after just 7 days. [] This highlights the importance of considering the stability of individual components when formulating multi-drug infusions.

Q5: What is the pharmacokinetic profile of this compound in children undergoing chemotherapy?

A5: A study on children aged 1 month to 15 years receiving chemotherapy found that this compound exhibited a decrease in plasma clearance expressed per unit of body weight with age after a single 4 mg/kg infusion. [] This suggests that dosage adjustments might be necessary in pediatric populations based on age and body weight.

Q6: How does the administration regimen of this compound affect its pharmacokinetic parameters?

A6: Studies on the pharmacokinetics of high-dose intravenous this compound (16 mg/kg) for the prevention of cisplatin-induced emesis revealed a biexponential plasma decay pattern. [] Shortening the interval between injections led to an increase in drug exposure during the first 6 hours after cisplatin infusion. This finding highlights the potential impact of administration frequency on this compound's efficacy.

Q7: How effective is this compound in preventing postoperative nausea and vomiting (PONV) compared to other antiemetics?

A7: Studies comparing this compound to other antiemetics like ondansetron have yielded mixed results. While one study found no evidence to support the non-inferiority of this compound 100 mg compared to ondansetron 4 mg for intraoperative prophylaxis of PONV, [] other studies have shown comparable efficacy in preventing PONV in patients undergoing gynecological laparoscopy. [] The efficacy might be influenced by factors like the type of surgery, patient characteristics, and the chosen antiemetic regimen.

Q8: How effective is this compound in controlling vomiting in infants and children?

A8: In an open trial involving 49 infants and children with vomiting associated with various conditions, oral this compound at 3 mg/kg/day led to complete resolution of vomiting in 71.4% of the patients. [] This suggests that this compound can be a valuable therapeutic option for managing vomiting in pediatric populations.

Q9: What analytical techniques have been employed to study the metabolic fate of this compound?

A9: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to investigate the in vitro metabolic fate of this compound. [] This technique allows for the identification and characterization of metabolites, providing insights into the drug's metabolic pathways and potential for forming reactive metabolites.

Q10: When was this compound first introduced, and what were its initial applications?

A10: this compound was developed as a dopamine receptor antagonist with potent antiemetic properties. Early studies in the 1980s explored its use in managing chemotherapy-induced nausea and vomiting (CINV), particularly in cases involving cisplatin. [, ] It was also investigated for its potential in preventing postoperative nausea and vomiting (PONV) and treating vomiting in infants and children.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。